Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium is a complex titanium compound characterized by its coordination with nitrilotris(propan-2-olato) ligands. The chemical formula for this compound is CHNOTi, and it is identified by the CAS number 71501-07-0. This compound falls under the category of organometallic compounds, specifically titanium complexes that exhibit unique properties due to the presence of organic ligands.
The synthesis of Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(propan-2-ol). This reaction is usually conducted under inert atmospheric conditions to prevent oxidation and hydrolysis of the titanium precursor.
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Common solvents used include organic solvents like toluene or hexane. The synthesis may also involve purification steps such as crystallization to isolate the final product in high purity.
The molecular structure of Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium features a central titanium atom coordinated by two nitrilotris(propan-2-olato) ligands. Each ligand binds through nitrogen and oxygen atoms, creating a stable chelate complex.
The molecular weight of this compound is approximately 486.73 g/mol. The three-dimensional arrangement of the ligands around the titanium center contributes to its reactivity and stability.
This compound can participate in various chemical reactions:
Reagents such as hydrogen peroxide are commonly used for oxidation, while sodium borohydride can facilitate reduction reactions. Substitution reactions often require different ligands and controlled temperature and pressure conditions to optimize selectivity and yield.
The products formed from these reactions depend on the specific reagents used. For example, oxidation can yield titanium dioxide, while substitution reactions may produce various titanium-ligand complexes.
The mechanism by which Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium exerts its effects involves the coordination of the titanium center with various molecular targets. The nitrilotris(propan-2-olato) ligands enhance the coordination capabilities of the titanium center, facilitating catalytic processes in organic synthesis or biological interactions.
Key physical properties include:
Chemical properties include:
Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium has several scientific applications:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2